molecular formula C9H12N2O3 B13113115 Methyl 4-hydroxy-6-isopropylpyridazine-3-carboxylate

Methyl 4-hydroxy-6-isopropylpyridazine-3-carboxylate

Cat. No.: B13113115
M. Wt: 196.20 g/mol
InChI Key: RYXGLTPPAPBALA-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-6-isopropylpyridazine-3-carboxylate is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-6-isopropylpyridazine-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-hydroxy-6-isopropylpyridazine-3-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing waste and maximizing the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-6-isopropylpyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 4-oxo-6-isopropylpyridazine-3-carboxylate.

    Reduction: Formation of 4-hydroxy-6-isopropylpyridazine-3-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-hydroxy-6-isopropylpyridazine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-6-isopropylpyridazine-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-hydroxy-6-isopropylpyridazine-3-carboxylate stands out due to its specific structural features and the resulting biological activities. Its unique combination of functional groups allows for diverse chemical modifications and applications, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 4-oxo-6-propan-2-yl-1H-pyridazine-3-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-5(2)6-4-7(12)8(11-10-6)9(13)14-3/h4-5H,1-3H3,(H,10,12)

InChI Key

RYXGLTPPAPBALA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=O)C(=NN1)C(=O)OC

Origin of Product

United States

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